molecular formula C13H22O3 B14527259 2,10-Dimethylundecane-3,6,9-trione CAS No. 62619-50-5

2,10-Dimethylundecane-3,6,9-trione

Cat. No.: B14527259
CAS No.: 62619-50-5
M. Wt: 226.31 g/mol
InChI Key: HMAPXAQHTBIKDH-UHFFFAOYSA-N
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Description

2,10-Dimethylundecane-3,6,9-trione is a synthetic polyketone characterized by a linear undecane backbone with methyl groups at positions 2 and 10 and ketone functionalities at positions 3, 6, and 7.

Properties

CAS No.

62619-50-5

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

2,10-dimethylundecane-3,6,9-trione

InChI

InChI=1S/C13H22O3/c1-9(2)12(15)7-5-11(14)6-8-13(16)10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

HMAPXAQHTBIKDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC(=O)CCC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10-Dimethylundecane-3,6,9-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a diketone precursor with a suitable alkylating agent, followed by oxidation to introduce the third ketone group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,10-Dimethylundecane-3,6,9-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,10-Dimethylundecane-3,6,9-trione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,10-Dimethylundecane-3,6,9-trione involves its interaction with specific molecular targets. The compound’s triketone structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 2,10-Dimethylundecane-3,6,9-trione and related compounds:

Compound Name Functional Groups Methyl Positions Ketone Positions Source Key Properties/Applications
This compound Trione (3 ketones) 2,10 3,6,9 Synthetic Electrophilic reactivity, synthesis
(3E,5E)-3,6,10-Trimethyl-3,5,9-undecatrien-2-one Trienone (conjugated double bonds) 3,6,10 2 Synthetic Fragrance industry, UV reactivity
6,6-Dimethylundecane-2,5,10-trione Trione 6,6 2,5,10 Natural (marine sponge) Bioactivity, natural product
2,3-Dimethylundecane Alkane 2,3 None Plant exudate Hydrophobicity, structural role
Key Observations:
  • Functional Groups: The trione structure in this compound provides multiple reactive sites for nucleophilic attacks, unlike the inert alkane 2,3-dimethylundecane . The trienone (3E,5E)-3,6,10-Trimethyl-3,5,9-undecatrien-2-one contains conjugated double bonds, enabling UV absorption and applications in photochemistry or fragrance synthesis .
  • The ketone spacing in this compound (positions 3,6,9) may enhance symmetry and crystallinity compared to the irregular spacing in its natural analog.

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